molecular formula C12H10N2O3 B11877098 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid

2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B11877098
M. Wt: 230.22 g/mol
InChI Key: XXTHKXAGHOOVNX-UHFFFAOYSA-N
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Description

2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a heterocyclic compound that features a chromene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dry dioxane at 80°C for 15-20 hours . Another approach includes the use of propiolates and sulfonyl hydrazides under Cu(II)-mediated aerobic oxidative conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.

Mechanism of Action

The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid

InChI

InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16)

InChI Key

XXTHKXAGHOOVNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O

Origin of Product

United States

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